2-Amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetic acid;hydrochloride
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Overview
Description
“2-Amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetic acid;hydrochloride” is a compound with the molecular formula C10H11NO3 . It has a molecular weight of 193.20 . This compound is used for research purposes .
Synthesis Analysis
Benzofuran compounds, which include “this compound”, have been synthesized through various methods. One method involves a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves constructing a benzofuran ring through proton quantum tunneling, which has fewer side reactions and a high yield .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .
Chemical Reactions Analysis
Benzofuran compounds, including “this compound”, have been found to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These compounds have been used in the treatment of skin diseases such as cancer or psoriasis .
Scientific Research Applications
Synthesis Techniques
2-Amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetic acid, commonly found within the benzofuran and benzothiazole families, is synthesized through various methods. One prominent technique involves the preparation of compounds like 2-Benzoyl- and 2-(pyridylcarbonyl)-1-benzofuran-3-amines from 2-hydroxybenzonitrile and corresponding bromoethanone derivatives. This synthesis process also extends to the production of compounds like 2-Benzoyl-1-benzofuran-3-amine, which undergoes further reactions to yield various glycine derivatives and other related compounds (Rádl et al., 2000). Additionally, the cyclocondensation of acetic acids and their methyl esters with hydrazine hydrate under specific conditions leads to the formation of 1-aryl-3,5-dihydro-4H-1-benzofuro[2,3-d][1,2]diazepin-4-ones (Eresko et al., 2010).
Antimicrobial and Antibacterial Properties
Research has uncovered the antimicrobial and antibacterial properties of benzofuran derivatives. For example, compounds like 2-Acetyl benzofuran synthesized from salicylaldehyde and dry chloroacetone showed moderate antimicrobial activities, with specific compounds exhibiting notable efficacy (Kumar & Karvekar, 2010). Furthermore, studies on a series of 5-(benzofuran-2-yl)-N-(3-chloro-4-(2-(p-tolyloxy) substituted quinolin-3-yl)-2-oxoazetidin-1-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives showcased their in vitro antibacterial activity against pathogens like S. aureus and E. coli (Idrees et al., 2020).
Mechanism of Action
Target of Action
It is known that benzofuran derivatives, a core structure in this compound, have been found to bind with high affinity to multiple receptors .
Mode of Action
Benzofuran derivatives are known to exhibit a wide range of biological activities, suggesting diverse interactions with their targets .
Biochemical Pathways
Benzofuran derivatives have been associated with various biological activities, indicating that they may affect multiple pathways .
Pharmacokinetics
The bioavailability of benzofuran derivatives, a core structure in this compound, is a subject of ongoing research .
Result of Action
Benzofuran derivatives have been associated with various biological activities, suggesting diverse cellular and molecular effects .
Action Environment
The stability and efficacy of benzofuran derivatives, a core structure in this compound, can be influenced by various environmental factors .
Biochemical Analysis
Biochemical Properties
Benzofuran derivatives have been shown to exhibit a wide range of biological and pharmacological activities . They have been found to interact with various enzymes, proteins, and other biomolecules, although the specific interactions of 2-Amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetic acid;hydrochloride have not been reported .
Cellular Effects
Benzofuran derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzofuran derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3.ClH/c11-9(10(12)13)7-1-2-8-6(5-7)3-4-14-8;/h1-2,5,9H,3-4,11H2,(H,12,13);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQSQSQEPLTYLU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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